6,7-Dimethylquinazoline
Description
6,7-Dimethylquinazoline is a heterocyclic aromatic compound featuring a quinazoline backbone with methyl substituents at positions 6 and 5. Quinazolines are nitrogen-containing bicyclic structures with diverse pharmacological and industrial applications, including roles as kinase inhibitors, antiproliferative agents, and intermediates in organic synthesis .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6,7-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-5-11-6-12-10(9)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
CFSCRGIJYMAYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the use of 6-nitroveratraldehyde and an amide under specific reaction conditions . Another approach involves the nitrification of 3,4-dimethoxyacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal, reduction cyclization, and chlorination .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reaction conditions. These methods may involve the use of accessible raw materials, mild reaction conditions, and simple after-treatment processes to ensure high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the quinazoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents for reduction, and halogenating agents for substitution .
Major Products Formed: The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and halogenated quinazolines .
Scientific Research Applications
6,7-Dimethylquinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinazoline have been found to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
6,7-Dimethyl-2,4-Quinazolinedione
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
6,7-Dimethoxyquinazoline Derivatives
- Examples: 6,7-Dimethoxy-4-(3-methoxyphenylpiperazin-1-yl)quinazoline: Features a piperazine ring linked to a methoxyphenyl group, enhancing CNS receptor affinity (e.g., serotonin or dopamine receptors) .
Comparative Analysis of Pharmacological Properties
Kinase Inhibition Activity
- This compound Derivatives: 4-(3-Chloroanilino)-6,7-dimethylquinazoline hydrochloride: Melting point 271–274°C; inhibits CSF-1R tyrosine kinase, relevant for treating proliferative disorders . 4-(1-Naphthylthio)-6,7-dimethylquinazoline hydrochloride: Melting point 204–209°C; exhibits antiproliferative effects in preclinical models .
- Comparison with 2,4-Dimethylquinazoline: No direct kinase inhibition data available, but its semiochemical role implies distinct biological interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
